4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,8-dimethyl-4-oxo-, ethyl ester
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Overview
Description
6,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester is a heterocyclic compound with the molecular formula C₁₄H₁₆N₂O₃ and a molecular weight of 260.288 g/mol . This compound is known for its unique structure, which combines pyridine and pyrimidine rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 6,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Functional Groups: Methyl groups are introduced at the 6 and 8 positions, and an oxo group is added at the 4 position.
Acetic Acid Ethyl Ester Addition: The final step involves the esterification of the acetic acid moiety with ethanol.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
6,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
6,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
6,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester can be compared with other similar compounds, such as:
Pyrido[1,2-a]pyrimidine Derivatives: These compounds share the core structure but differ in the functional groups attached, leading to variations in their properties and applications.
Pyrimidine Derivatives: Compounds with a pyrimidine ring but lacking the pyridine component may have different reactivity and biological activities.
Pyridine Derivatives: These compounds contain a pyridine ring and may exhibit different chemical behaviors compared to the combined pyridine-pyrimidine structure.
Properties
CAS No. |
50609-65-9 |
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Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
ethyl 2-(6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetate |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-13(17)7-11-8-15-12-6-9(2)5-10(3)16(12)14(11)18/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
IAENEZBDQUPXCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C2C=C(C=C(N2C1=O)C)C |
Origin of Product |
United States |
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